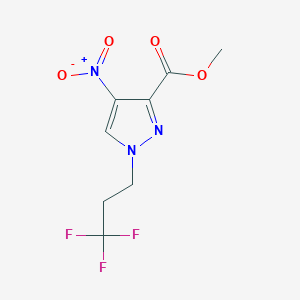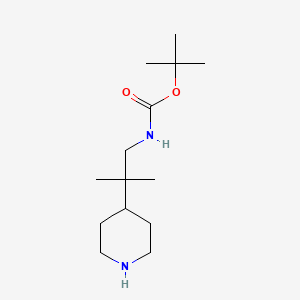![molecular formula C18H24N4O2 B2644626 2-[2-(Azepan-1-yl)-2-oxoethyl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-one CAS No. 2326932-43-6](/img/structure/B2644626.png)
2-[2-(Azepan-1-yl)-2-oxoethyl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Azepan-1-yl)-2-oxoethyl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-one (referred to as AOTI) is a synthetic compound that has been the subject of extensive research in recent years. AOTI is a member of the pyrazinoindazole family of compounds, which have shown promise in a variety of biomedical applications. In
Mechanism of Action
The precise mechanism of action of AOTI is not yet fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell growth and survival. Specifically, AOTI has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is known to play a key role in cancer cell growth and proliferation. Additionally, AOTI has been shown to activate the p53 tumor suppressor pathway, which is responsible for inducing apoptosis in damaged or cancerous cells.
Biochemical and Physiological Effects:
In addition to its potential anti-cancer effects, AOTI has also been shown to have a variety of other biochemical and physiological effects. For example, AOTI has been shown to have anti-inflammatory effects, and has been proposed as a potential treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, AOTI has been shown to have neuroprotective effects, and has been proposed as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One of the primary advantages of AOTI is its high potency and selectivity, which make it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. Additionally, AOTI is relatively easy to synthesize and purify, which makes it a cost-effective tool for research. However, there are also some limitations to using AOTI in lab experiments. For example, the precise mechanism of action of AOTI is not yet fully understood, which makes it difficult to interpret the results of experiments. Additionally, AOTI is a relatively new compound, and its long-term effects on human health are not yet known.
Future Directions
There are many potential future directions for research on AOTI. One area of interest is in developing more potent and selective derivatives of AOTI, which could be used to target specific types of cancer cells or other disease processes. Additionally, there is a need for further research to fully understand the mechanism of action of AOTI, which could lead to the development of new treatments for cancer and other diseases. Finally, there is a need for more research to determine the long-term effects of AOTI on human health, particularly in the context of cancer treatment.
Synthesis Methods
AOTI can be synthesized using a multi-step process that involves the reaction of 2-aminocapronitrile with ethyl oxalyl chloride to form an intermediate. This intermediate is then reacted with 2-aminobenzophenone to form the final product, AOTI. The yield of this process is generally high, and the purity of the final product can be easily verified using standard analytical techniques.
Scientific Research Applications
AOTI has been the subject of extensive research due to its potential applications in a variety of biomedical fields. One of the primary areas of interest is in cancer research, where AOTI has shown promise as a potential anti-cancer agent. Studies have shown that AOTI is able to induce apoptosis (cell death) in a variety of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, AOTI has been shown to inhibit the growth and proliferation of cancer cells, making it a potentially valuable tool in cancer treatment.
properties
IUPAC Name |
2-[2-(azepan-1-yl)-2-oxoethyl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c23-16(20-9-5-1-2-6-10-20)13-21-11-12-22-17(18(21)24)14-7-3-4-8-15(14)19-22/h11-12H,1-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIRGPUWDCQZTNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C=CN3C(=C4CCCCC4=N3)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Azepan-1-yl)-2-oxoethyl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,3S)-3-Amino-3-(hydroxymethyl)spiro[3.3]heptan-1-ol;hydrochloride](/img/structure/B2644545.png)


![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2644550.png)


![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N'-(1-phenylethyl)oxamide](/img/structure/B2644554.png)



![2,5-Dimethyl-7-[4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2644563.png)

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2644566.png)